REACTION_SMILES
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[CH2:10]([c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1)[N:17]([CH2:18][O:24][CH3:25])[CH2:21][Si:19]([CH3:20])([CH3:22])[CH3:23].[CH2:33]([Cl:34])[Cl:35].[F:1][C:2]([C:3]([C:4](=[O:5])[OH:6])=[CH2:7])([F:8])[F:9].[F:26][C:27]([F:28])([F:29])[C:30]([OH:31])=[O:32]>>[F:1][C:2]([C:3]1([C:4](=[O:5])[OH:6])[CH2:7][CH2:18][N:17]([CH2:10][c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)[CH2:21]1)([F:8])[F:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCN(Cc1ccccc1)C[Si](C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(C(=O)O)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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O=C(O)C1(C(F)(F)F)CCN(Cc2ccccc2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |